![molecular formula C22H26N4OS B2943169 N-(sec-butyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide CAS No. 422532-44-3](/img/structure/B2943169.png)
N-(sec-butyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide
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Description
N-(sec-butyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide, also known as BQ-788, is a selective antagonist of the endothelin B receptor (ETB). Endothelin is a potent vasoconstrictor peptide that is involved in the regulation of blood pressure, vascular tone, and cell proliferation. The discovery of BQ-788 has led to significant advancements in the understanding of endothelin physiology and the development of novel therapeutic strategies for various cardiovascular and renal diseases.
Scientific Research Applications
Antitumor Evaluation and Synthesis
Recent studies have synthesized and evaluated derivatives of quinazolinone scaffolds, including compounds structurally similar to N-(sec-butyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide, for their antitumor activities. For instance, a novel series of quinazolinone derivatives exhibited broad-spectrum antitumor efficiency against various tumor cell lines, including renal and lung cancer cell lines. These compounds were designed and prepared through meticulous chemical synthesis processes, highlighting their potential as therapeutic agents in cancer treatment (Mohamed et al., 2016).
Anticancer and Antibacterial Activities
Further explorations into the quinazolinone derivatives revealed their significant anticancer and antibacterial activities. A series of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides were synthesized, showing potent anticancer activity against non-small cell lung and central nervous system cancer cell lines. These findings demonstrate the compound's versatility, extending its potential use to antibacterial applications, thereby providing a broad spectrum of pharmacological utilities (Berest et al., 2011).
Cytotoxicity and Anticancer Potential
The cytotoxicity and anticancer potential of substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides were also investigated, revealing considerable cytotoxic effects against cancer cell lines. These compounds, including thiazole and thiadiazole fragments, showed high activity against colon cancer, melanoma, and ovarian cancer cell lines. This research underscores the compounds' promising roles in developing new anticancer drugs, offering insights into their structure-activity relationships (Kovalenko et al., 2012).
Design and Evaluation as Antitumor Agents
The design, synthesis, and biological evaluation of 2-mercapto-3-phenethylquinazoline bearing anilide fragments further expand on the therapeutic potential of these compounds. Demonstrating remarkable antitumor activity, these derivatives provide a foundation for developing new chemotherapy agents. The research included molecular docking studies to assess the compounds' binding efficiency, offering a comprehensive approach to drug design and discovery (Al-Suwaidan et al., 2013).
properties
IUPAC Name |
N-butan-2-yl-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4OS/c1-3-16(2)24-20(27)15-28-22-25-19-12-8-7-11-18(19)21(26-22)23-14-13-17-9-5-4-6-10-17/h4-12,16H,3,13-15H2,1-2H3,(H,24,27)(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIIDMHEEHGPGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-butyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide |
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